molecular formula C20H17I B12545292 7-Tert-butyl-1-iodopyrene CAS No. 143877-79-6

7-Tert-butyl-1-iodopyrene

Cat. No.: B12545292
CAS No.: 143877-79-6
M. Wt: 384.3 g/mol
InChI Key: ODPXEURIXUYULR-UHFFFAOYSA-N
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Description

7-Tert-butyl-1-iodopyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a tert-butyl group and an iodine atom attached to the pyrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-1-iodopyrene typically involves the iodination of 2-tert-butylpyrene. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyrene ring. The process generally involves the use of iodine and an oxidizing agent such as nitric acid or a halogenating reagent like N-iodosuccinimide (NIS) in an appropriate solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 7-Tert-butyl-1-iodopyrene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyrene core can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-tert-butyl-1-azidopyrene, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

7-Tert-butyl-1-iodopyrene has several scientific research applications:

    Organic Electronics: Due to its unique electronic properties, it can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Materials Science: The compound’s stability and reactivity make it suitable for creating advanced materials with specific optical and electronic characteristics.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex organic molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 7-tert-butyl-1-iodopyrene exerts its effects is primarily through its ability to participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrene core’s conjugated system allows for electron delocalization, contributing to the compound’s electronic properties .

Comparison with Similar Compounds

    7-Tert-butyl-1-bromopyrene: Similar in structure but with a bromine atom instead of iodine.

    7-Tert-butyl-1-chloropyrene: Contains a chlorine atom in place of iodine.

    7-Tert-butyl-1-fluoropyrene: Features a fluorine atom instead of iodine.

Uniqueness: 7-Tert-butyl-1-iodopyrene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This influences the compound’s reactivity and makes it particularly useful in certain types of chemical reactions, such as cross-coupling reactions, where the iodine atom’s ability to act as a leaving group is advantageous .

Properties

CAS No.

143877-79-6

Molecular Formula

C20H17I

Molecular Weight

384.3 g/mol

IUPAC Name

7-tert-butyl-1-iodopyrene

InChI

InChI=1S/C20H17I/c1-20(2,3)15-10-13-5-4-12-7-9-17(21)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3

InChI Key

ODPXEURIXUYULR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)I)C=C2

Origin of Product

United States

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